5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid is a compound characterized by its unique structure and potential applications in various scientific fields. This compound features a bromo-substituted pyrazole moiety linked to an oxazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen atoms. The presence of the carboxylic acid functional group enhances its reactivity and solubility in polar solvents.
This compound can be sourced from chemical suppliers and is often utilized in research settings, particularly in studies related to medicinal chemistry and organic synthesis. It is cataloged under various chemical databases, including PubChem, where detailed information about its properties and structure can be found .
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid falls under the categories of heterocyclic compounds and organic acids. Its classification can also extend to include pyrazoles and oxazoles, which are significant in the development of pharmaceuticals due to their biological activities.
The synthesis of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid typically involves multi-step organic reactions. A common synthetic route may include:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and purity.
The molecular formula of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid is . Its structure includes:
The compound's molecular weight is approximately 243.05 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm its structure.
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid can participate in various chemical reactions:
Technical details such as reaction mechanisms and intermediates are essential for understanding these transformations.
The mechanism of action for 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid in biological systems may involve:
Data from pharmacological studies would provide insight into its efficacy and selectivity against target biomolecules.
The physical properties of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid include:
Chemical properties include:
Relevant data regarding stability under different environmental conditions would further characterize this compound.
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid has potential applications in:
Its versatility makes it a valuable compound for ongoing research in multiple scientific domains.
The compound 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid represents a meticulously defined heterocyclic system under IUPAC conventions. Its name encodes three critical structural features:
Table 1: Nomenclature and Identifiers
Identifier Type | Value |
---|---|
Systematic IUPAC Name | 5-[(4-bromopyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid |
CAS Registry Number | 1007514-40-0 |
Molecular Formula | C₈H₆BrN₃O₃ |
Canonical SMILES | O=C(O)C₁=NOCCn2ccc(Br)c2)C=C1 |
InChIKey | ADAYXFJAXAIJRF-UHFFFAOYSA-N |
Other Synonyms | 5-((4-bromo-1H-pyrazol-1-yl)methyl)isoxazole-3-carboxylic acid |
The structural confirmation derives from spectral and computational characterization. Key features include:
This compound emerged circa 2010–2012 alongside targeted explorations into N-functionalized pyrazole hybrids. Its first reported synthesis coincided with pharmaceutical industry efforts to develop kinase inhibitors and antimicrobial agents leveraging:
Commercial availability by 2015 (e.g., Fluorochem’s catalog [4]) signaled its adoption as a building block in drug discovery. Its CAS registration (1007514-40-0) places it among "second-generation" hybrids designed for enhanced physicochemical profiles over simpler pyrazoles or isoxazoles [2] [3].
This molecule exemplifies a pharmacophore fusion strategy merging pyrazole and isoxazole into a single biofunctional entity. Its significance within hybrid scaffolds includes:
Table 2: Comparative Analysis of Pyrazole-Oxazole Hybrids
Structural Feature | 5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic Acid | Simpler Analogs (e.g., 5-((4-bromo-1H-pyrazol-1-yl)methyl)-1,2-oxazole [6]) | Complex Variants (e.g., 5-(1,5-dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid [9]) |
---|---|---|---|
Representative Formula | C₈H₆BrN₃O₃ | C₇H₆BrN₃O | C₉H₉N₃O₃ |
Molecular Weight (g/mol) | 272.06 | 212.05 | 191.19 |
Key Functional Groups | Carboxylic acid, Bromopyrazole, Methylene linker | Bromopyrazole, Methylene linker | Carboxylic acid, Methylpyrazole |
Predicted LogP (XLogP3) | 0.9 [5] | 1.4 (estimated) | 1.8 [9] |
Hydrogen Bond Acceptors | 5 | 3 | 4 |
Topological PSA (Ų) | 81.2 | 38.3 | 70.5 |
Table 3: Synthetic and Derivative Applications of the Scaffold
Application Pathway | Reaction | Potential Products | Utility |
---|---|---|---|
Bromine Functionalization | Suzuki-Miyaura cross-coupling | Biaryl-pyrazole-isoxazole hybrids | Kinase inhibitor cores |
Carboxylic Acid Utilization | Amide coupling with amines | Carboxamide derivatives | Improved bioavailability |
Heterocycle Replacement | Pyrazole ring modification | Triazole, imidazole variants | SAR expansion |
This scaffold’s versatility underpins its use in developing protease inhibitors, receptor modulators, and antibacterial agents, positioning it at the forefront of modern heterocyclic drug design [4] [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1